molecular formula C9H12N2O3 B14022307 Barbituric acid, 5-ethyl-5-isopropenyl- CAS No. 66968-60-3

Barbituric acid, 5-ethyl-5-isopropenyl-

Cat. No.: B14022307
CAS No.: 66968-60-3
M. Wt: 196.20 g/mol
InChI Key: ARCGEFUZGYBIFB-UHFFFAOYSA-N
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Description

Barbituric acid, 5-ethyl-5-isopropenyl- (CAS 67051-36-9), is a barbiturate derivative with a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 242.27 g/mol . Its structure features a pentyl chain and an isopropenyl group (-C(=CH₂)CH₃) at the 5-position of the barbituric acid core (Figure 1). This compound’s unique substituents confer distinct physicochemical properties, influencing its pharmacokinetics and pharmacodynamics compared to other barbiturates.

Properties

CAS No.

66968-60-3

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-ethyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H12N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h2,4H2,1,3H3,(H2,10,11,12,13,14)

InChI Key

ARCGEFUZGYBIFB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(=C)C

Origin of Product

United States

Preparation Methods

Preparation of the Dialkyl Malonate Precursor

  • The malonate ester bearing the ethyl and isopropenyl substituents at the alpha carbon must be synthesized or obtained. This compound is typically α-ethyl-α-isopropenylmalonate diethyl ester.
  • Alkylation of diethyl malonate with appropriate alkyl halides (ethyl and isopropenyl halides) under basic conditions is a common route.

Condensation with Urea

  • The dialkyl malonate ester is condensed with urea in an alcoholic solvent such as ethanol or methanol.
  • A base such as sodium ethoxide or sodium methylate is added to catalyze the reaction.
  • The mixture is heated under reflux (typically around 85–110°C) for an extended period (e.g., 20 hours) to promote cyclization and formation of the barbituric acid ring.

Isolation and Purification

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the barbituric acid derivative.
  • The crude product is filtered, washed, and recrystallized from ethanol-water mixtures to obtain pure 5-ethyl-5-isopropenylbarbituric acid.

Detailed Experimental Procedure (Inferred from Analogous Compounds)

Step Reagents and Conditions Description Yield/Notes
1 Sodium metal (0.5 mol) in anhydrous ethanol (500 mL) Preparation of sodium ethoxide by reaction of sodium with ethanol under cooling to control exotherm Sodium ethoxide solution ready for reaction
2 Addition of diethyl α-ethyl-α-isopropenylmalonate (0.5 mol) and urea (0.5 mol) dissolved in ethanol Reflux at 110°C for 20 hours in an autoclave or reflux apparatus with stirring Formation of sodium salt of 5-ethyl-5-isopropenylbarbiturate
3 Cooling and filtration Removal of any insoluble impurities Clear filtrate
4 Acidification with HCl to pH ~3 Precipitation of 5-ethyl-5-isopropenylbarbituric acid Crude product isolated by filtration
5 Recrystallization from ethanol-water Purification step Pure product with typical melting point (to be experimentally determined)

This procedure is adapted from the synthesis of 5-ethylbarbituric acid and 5-ethyl-5-phenylbarbituric acid reported in the literature.

Reaction Mechanism Considerations

  • The condensation proceeds via nucleophilic attack of the urea amino groups on the activated malonate ester carbons, followed by cyclization and elimination of ethanol.
  • The presence of secondary alkyl groups such as isopropenyl at the 5-position can influence the tautomerization and enolization equilibria of the barbituric acid ring.
  • Stability of the substituents under acidic or basic conditions is critical; secondary alkyl substituents like isopropenyl may undergo partial rearrangements or dealkylation under harsh conditions.

Comparative Data Table of Preparation Conditions for 5,5-Disubstituted Barbituric Acids

Compound Dialkyl Malonate Precursor Base Catalyst Solvent Temperature Reaction Time Yield (%) Purification Method
5-Ethylbarbituric acid Diethyl ethylmalonate Sodium ethoxide Ethanol 110°C 20 h ~75% Acidification + recrystallization
5-Ethyl-5-phenylbarbituric acid Diethyl α-ethyl-α-phenylmalonate Sodium methylate Methanol 85-87°C Several hours 60-70% Acidification + recrystallization
5-Ethyl-5-isopropenylbarbituric acid (inferred) Diethyl α-ethyl-α-isopropenylmalonate Sodium ethoxide/methylate Ethanol/methanol 85-110°C 20 h Expected 60-75% Acidification + recrystallization (ethanol-water)

Industrial and Scale-Up Considerations

  • The preparation method involving sodium methylate in methanol with ethyl acetate addition and subsequent condensation with substituted malonates is adaptable to industrial scale, offering stable process control and high product quality.
  • Mild reaction conditions and efficient post-treatment steps minimize waste generation and reduce production costs.
  • Recrystallization from ethanol-water mixtures is a preferred purification step for industrial production due to ease and environmental considerations.

Summary of Research Findings

  • The preparation of 5-ethyl-5-isopropenylbarbituric acid follows established synthetic routes for 5,5-disubstituted barbituric acids via condensation of dialkyl malonate esters with urea under basic catalysis in alcoholic media.
  • Reaction conditions typically involve refluxing at 85-110°C for about 20 hours, followed by acidification and recrystallization.
  • Stability of the isopropenyl substituent under reaction and purification conditions must be monitored to avoid side reactions such as dealkylation or rearrangement.
  • Industrially scalable methods exist with demonstrated high yield and purity for analogous compounds, suggesting feasibility for this compound as well.
  • The preparation benefits from mild conditions, simple work-up, and environmentally friendly solvent systems.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-isopropenylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-5-isopropenylbarbituric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-isopropenylbarbituric acid is similar to other barbiturates. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, which elevates the seizure threshold and reduces the spread of seizure activity. Additionally, it can inhibit glutamate-induced depolarizations, contributing to its sedative effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Barbituric Acid Derivatives

Compound Name Molecular Formula Substituents (5-position) Molecular Weight (g/mol) Key Features
5-Ethyl-5-isopropenylbarbituric acid C₁₂H₁₆N₂O₃ Ethyl, isopropenyl 242.27 Branched alkenyl group; moderate lipophilicity
Secobarbital (5-allyl-5-(1-methylbutyl)) C₁₂H₁₈N₂O₃ Allyl, 1-methylbutyl 238.28 Allyl group enhances metabolic oxidation to diols/hydroxy derivatives
5-Ethyl-5-(3-hydroxyisopentyl)barbituric acid C₁₁H₁₈N₂O₄ Ethyl, 3-hydroxyisopentyl 242.27 Hydroxyl group increases solubility but reduces membrane permeability
5-Butylbarbituric acid C₈H₁₂N₂O₃ Butyl 184.20 Shorter alkyl chain; lower molecular weight
5-(2-Thienylidene)barbituric acid C₉H₆N₂O₃S 2-Thienylidene 222.22 Aromatic substituent; enhanced electronic conjugation

Key Observations:

  • Lipophilicity and Permeability: The isopropenyl group in 5-ethyl-5-isopropenylbarbituric acid increases lipophilicity compared to secobarbital’s allyl group but less than 5-butyl derivatives due to branching . Hydroxylated derivatives (e.g., 5-(3-hydroxyisopentyl)) exhibit reduced permeability despite higher solubility .

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